

Spectroscopic Data for 8-Hydroxychroman-4-one: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

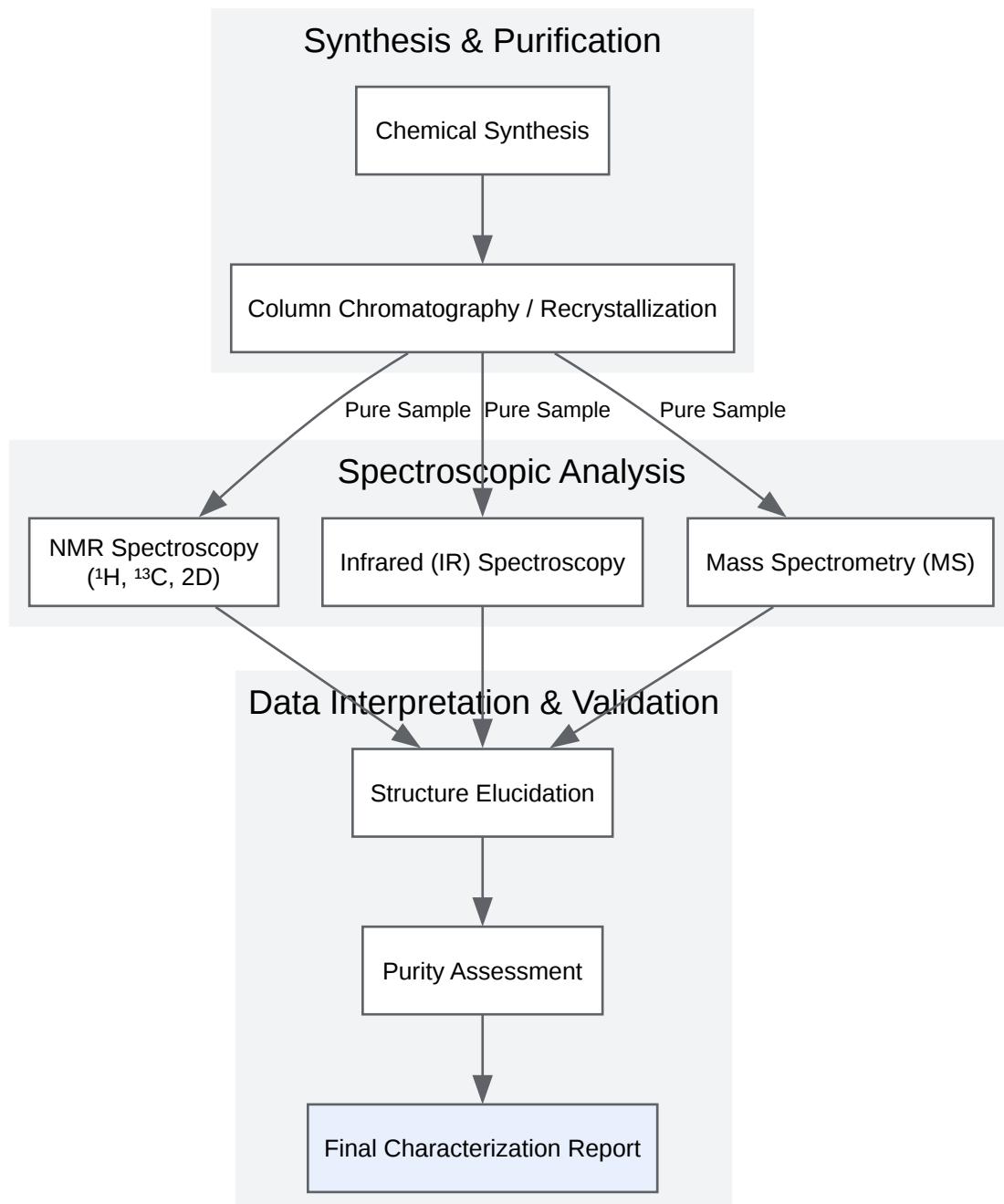
Compound Name: 8-hydroxychroman-4-one

Cat. No.: B3048871

[Get Quote](#)

Introduction: The Chromanone Core in Scientific Research

The chroman-4-one scaffold is a privileged heterocyclic structure that forms the backbone of numerous natural products and synthetic compounds of significant biological interest. As intermediates in drug discovery and materials science, their unambiguous structural characterization is paramount. **8-Hydroxychroman-4-one**, a specific isomer with the molecular formula $C_9H_8O_3$, presents a unique substitution pattern that influences its electronic properties and potential for hydrogen bonding. This guide provides an in-depth analysis of the expected spectroscopic data for **8-hydroxychroman-4-one**, offering a foundational reference for researchers engaged in its synthesis and application.


A Note on Data Availability

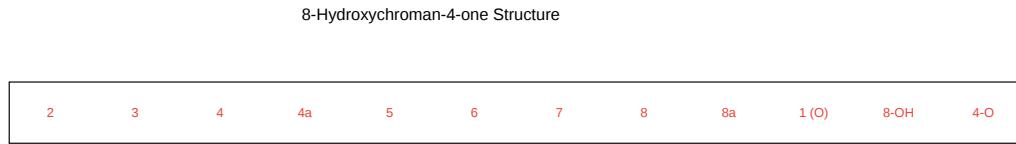
As of the latest literature review, a comprehensive, experimentally validated, and published dataset specifically for **8-hydroxychroman-4-one** is not readily available in public spectroscopic databases. This guide has therefore been constructed by leveraging a combination of predictive modeling, analysis of characteristic functional group data, and comparative evaluation of the experimentally determined data for the closely related isomer, 7-hydroxychroman-4-one. This approach provides a robust and scientifically grounded framework for the interpretation of future experimental data.

General Analytical Workflow

The characterization of a synthesized compound like **8-hydroxychroman-4-one** follows a logical and systematic workflow. The primary objective is to confirm the molecular structure and assess its purity. This involves a multi-technique approach where each method provides a unique piece of the structural puzzle.

General Analytical Workflow for 8-Hydroxychroman-4-one

[Click to download full resolution via product page](#)


Caption: A typical workflow for the synthesis and structural validation of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For **8-hydroxychroman-4-one**, ¹H and ¹³C NMR will reveal the precise arrangement and connectivity of atoms.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following standard numbering scheme is used for the chromanone core.

[Click to download full resolution via product page](#)

Caption: Structure and atom numbering for **8-hydroxychroman-4-one**.

Experimental Protocol (General)

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (δ = 0.00 ppm).
- Instrument: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for a good

signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

- ^{13}C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) is required. Due to the lower natural abundance of ^{13}C and its smaller gyromagnetic ratio, a larger number of scans is necessary.

Predicted Spectroscopic Data for 8-Hydroxychroman-4-one

The following data is generated from spectral prediction algorithms and serves as a strong guideline for experimental results.

^1H NMR (Predicted, 400 MHz, CDCl_3)	^{13}C NMR (Predicted, 100 MHz, CDCl_3)
Chemical Shift (δ , ppm)	Multiplicity & Coupling (J, Hz)
~7.25	t, $J \approx 8.0$
~6.95	dd, $J \approx 8.0, 1.5$
~6.85	dd, $J \approx 8.0, 1.5$
~5.50 (broad s)	broad s
~4.60	t, $J \approx 6.5$
~2.85	t, $J \approx 6.5$

Comparative Experimental Data: 7-Hydroxychroman-4-one

For contextual validation, the published experimental data for the 7-hydroxy isomer is presented below.[1][2]

¹ H NMR (DMSO-d ₆)	¹³ C NMR (DMSO-d ₆)
Chemical Shift (δ , ppm)	Multiplicity & Coupling (J, Hz)
10.54	s
7.61	d, J \approx 8.5
6.35	dd, J \approx 8.5, 2.3
6.30	d, J \approx 2.3
4.45	t, J \approx 6.1
2.66	t, J \approx 6.7

Expertise & Interpretation

- Aliphatic Region (H-2, H-3): Both isomers are expected to show two triplets, each integrating to 2 protons. The downfield triplet (~4.60 ppm) corresponds to the H-2 methylene protons adjacent to the ether oxygen, while the upfield triplet (~2.85 ppm) corresponds to the H-3 methylene protons adjacent to the carbonyl group. This characteristic t, t pattern is a hallmark of the chroman-4-one core.
- Aromatic Region (H-5, H-6, H-7): This is where the key difference between the isomers lies.
 - For **8-hydroxychroman-4-one**, a 1,2,3-trisubstituted benzene ring is present. This should give rise to three distinct aromatic protons. H-6, situated between H-5 and H-7, is expected to appear as a triplet. H-5 and H-7 will appear as doublets of doublets due to coupling with their neighbors.
 - In contrast, the experimental data for 7-hydroxychroman-4-one shows a 1,2,4-trisubstituted pattern. The H-5 proton is a clear doublet, while H-6 and H-8 show more complex splitting, confirming the different substitution pattern.[\[1\]](#)[\[2\]](#)
- Hydroxyl Proton: The phenolic -OH proton signal is often broad and its chemical shift is highly dependent on solvent and concentration. In DMSO-d₆, it is clearly observed, while in CDCl₃, it may be less distinct.

- ^{13}C Signals: The carbonyl carbon (C-4) is the most deshielded, appearing around 190 ppm. The aromatic carbons attached to oxygen (C-8, C-8a) will be downfield, while the methylene carbons (C-2, C-3) will be significantly upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol (General)

- Sample Preparation: The spectrum can be acquired from a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is a common and simple method. Alternatively, the sample can be mixed with potassium bromide (KBr) and pressed into a thin pellet.
- Acquisition: The spectrum is recorded using an FT-IR spectrometer, typically over a range of 4000 to 400 cm^{-1} . A background spectrum is collected first and automatically subtracted from the sample spectrum.

Expected Characteristic Absorptions

The following table summarizes the key vibrational frequencies anticipated for **8-hydroxychroman-4-one**, based on well-established correlation tables.[\[3\]](#)[\[4\]](#)

Frequency Range (cm ⁻¹)	Vibration Type	Functional Group	Expected Intensity
3400 - 3200	O-H stretch	Phenolic -OH	Strong, Broad
3100 - 3000	C-H stretch	Aromatic C-H	Medium
2980 - 2850	C-H stretch	Aliphatic (CH ₂)	Medium
1680 - 1660	C=O stretch	α,β-unsaturated Ketone	Strong, Sharp
1600 - 1450	C=C stretch	Aromatic Ring	Medium to Strong
1280 - 1200	C-O stretch	Aryl Ether (C-O-C)	Strong
1200 - 1150	C-O stretch / O-H bend	Phenol	Strong

Expertise & Interpretation

The IR spectrum provides a rapid confirmation of the key functional groups. The most diagnostic peaks would be:

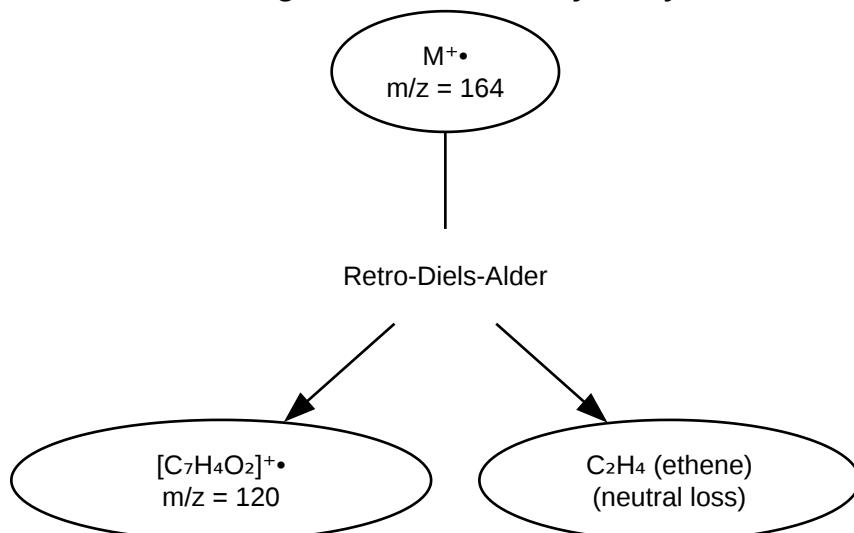
- A broad, strong band around 3300 cm⁻¹, confirming the presence of the hydroxyl group.
- A very strong, sharp absorption around 1670 cm⁻¹, characteristic of the conjugated ketone's carbonyl group. The conjugation with the benzene ring lowers the frequency from a typical saturated ketone (~1715 cm⁻¹).
- Strong bands in the 1200-1300 cm⁻¹ region, confirming the C-O stretching of the aryl ether and the phenolic group.
- Peaks just above 3000 cm⁻¹ (aromatic C-H) and just below 3000 cm⁻¹ (aliphatic C-H) confirm the presence of both structural motifs.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and formula of a compound. The fragmentation pattern observed under electron ionization (EI) can offer

valuable structural clues.

Experimental Protocol (General)


- Sample Introduction: The sample is introduced into the mass spectrometer, often via direct insertion probe or after separation by Gas Chromatography (GC-MS).
- Ionization: In Electron Ionization (EI), the sample is bombarded with high-energy electrons (typically 70 eV), causing it to ionize and fragment.
- Detection: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion.

Expected Molecular Ion and Fragmentation

For **8-hydroxychroman-4-one** ($C_9H_8O_3$), the exact mass is 164.0473 g/mol .

- Molecular Ion ($M^{+\bullet}$): A peak at $m/z = 164$ is expected, corresponding to the intact molecule with one electron removed. This peak confirms the molecular weight.
- Fragmentation Pathway: Chromone and chromanone systems are known to undergo a characteristic retro-Diels-Alder (RDA) fragmentation.[5] This is a key pathway for structural confirmation.

Proposed EI-MS Fragmentation of 8-Hydroxychroman-4-one

[Click to download full resolution via product page](#)

Caption: Key retro-Diels-Alder fragmentation pathway.

Expertise & Interpretation

The mass spectrum is expected to be dominated by the molecular ion peak and a few key fragments.

m/z Value	Proposed Fragment	Significance
164	$[\text{C}_9\text{H}_8\text{O}_3]^{+\bullet}$	Molecular Ion ($\text{M}^{+\bullet}$)
136	$[\text{M} - \text{CO}]^{+\bullet}$	Loss of carbon monoxide from the ketone
120	$[\text{C}_7\text{H}_4\text{O}_2]^{+\bullet}$	Result of retro-Diels-Alder fragmentation

The most diagnostic fragmentation is the RDA reaction, leading to the loss of ethene (28 Da) and the formation of a radical cation at $m/z = 120$. The observation of a strong peak at $m/z 120$ would be compelling evidence for the chroman-4-one core structure. A subsequent loss of carbon monoxide (CO, 28 Da) from the $m/z 120$ fragment could also occur. Another common fragmentation is the loss of CO directly from the molecular ion, which would yield a peak at $m/z = 136$.

Conclusion

This technical guide provides a comprehensive spectroscopic framework for the characterization of **8-hydroxychroman-4-one**. By integrating predictive data with established principles of NMR, IR, and MS, and drawing comparisons with known analogs, researchers are equipped with the necessary tools to confidently identify and validate this important chemical entity. The key identifiers for this specific isomer are the unique splitting pattern of its three aromatic protons in ^1H NMR and the characteristic retro-Diels-Alder fragmentation in mass spectrometry.

References

- Ellis, D. A., et al. (2008). Empirically predicted ^{13}C NMR chemical shifts for 8-hydroxyflavone starting from 7,8,4'-trihydroxyflavone and from 7,8-dihydroxyflavone. *Magnetic Resonance in Chemistry*, 46(7), 680-682.
- Knowbee Tutoring. (2015). Mass Spectrometry Fragmentation Part 1. YouTube.
- dos Santos, J. C. S., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavanoid Derivatives. *Molecules*, 28(8), 3575.
- Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Silva, E. M. P., et al. (2012). Characterisation of (E)-2-styrylchromones by electrospray ionisation mass spectrometry: Singular gas-phase formation of benzoxanthenones. *Rapid Communications in Mass Spectrometry*, 26(20), 2373-2382.
- Wikipedia. (2023). Fragmentation (mass spectrometry).
- dos Santos, J. C. S., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavanoid Derivatives. PubMed Central.
- Chemistry LibreTexts. (2021). IR Spectrum and Characteristic Absorption Bands.
- Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscopic of Organic Material. *Indonesian Journal of Science & Technology*, 4(1), 97-118.
- March, R. E., et al. (2008). Empirically Predicted ^{13}C NMR Chemical Shifts for 8-hydroxyflavone Starting From 7,8,4'-trihydroxyflavone and From 7,8-dihydroxyflavone. PubMed.
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 2. [Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavanoid Derivatives - PMC](https://www.ncbi.nlm.nih.gov/pmc/articles/) [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Data for 8-Hydroxychroman-4-one: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3048871#spectroscopic-data-for-8-hydroxychroman-4-one-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com